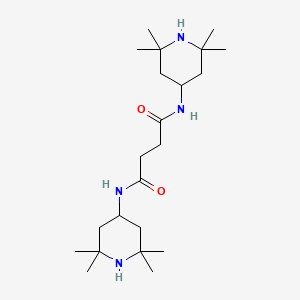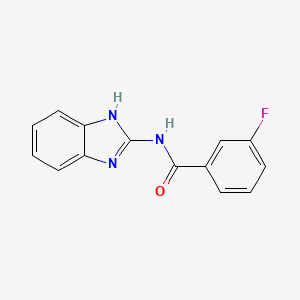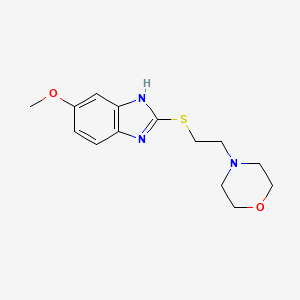![molecular formula C23H17ClN4O11S B11115148 Dimethyl 5-{[(4-chloro-3-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11115148.png)
Dimethyl 5-{[(4-chloro-3-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as chlorides, nitro groups, and sulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The general synthetic route can be summarized as follows:
Electrophilic Aromatic Substitution: The initial step involves the nitration of benzene derivatives to introduce nitro groups. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The formation of amide bonds is achieved by reacting the sulfonyl chloride intermediate with amines.
Esterification: The final step involves the esterification of carboxylic acid groups using methanol and a suitable catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
The major products formed from these reactions include amines, substituted benzene derivatives, and various esterified products.
Applications De Recherche Scientifique
1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial agent due to the presence of nitro and sulfonamide groups.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The presence of nitro and sulfonamide groups suggests that the compound may interfere with bacterial cell wall synthesis and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): A simpler aromatic compound with similar methyl groups but lacking the complex functional groups.
Sulfanilamide: Contains a sulfonamide group and is used as an antimicrobial agent.
2,4-Dinitrophenol: Contains nitro groups and is known for its use in biochemical research.
Propriétés
Formule moléculaire |
C23H17ClN4O11S |
|---|---|
Poids moléculaire |
592.9 g/mol |
Nom IUPAC |
dimethyl 5-[[4-chloro-3-[(2,4-dinitrobenzoyl)amino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H17ClN4O11S/c1-38-22(30)12-7-13(23(31)39-2)9-14(8-12)26-40(36,37)16-4-6-18(24)19(11-16)25-21(29)17-5-3-15(27(32)33)10-20(17)28(34)35/h3-11,26H,1-2H3,(H,25,29) |
Clé InChI |
FWIWBQRDKCBXRW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11115071.png)
![N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide](/img/structure/B11115079.png)
![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11115093.png)
![Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11115100.png)



![2-(2-Methylfuran-3-yl)benzo[d]thiazole](/img/structure/B11115122.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11115129.png)
![ethyl [(3Z)-2-oxo-3-(2-{[(pyridin-4-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11115133.png)


![7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11115158.png)
![Ethyl 2-({[4-(3-fluorobenzyl)piperazin-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11115167.png)
